2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide
Description
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-9-5-4-6-11(13)10-14(20)18-19-15(21)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20)(H2,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDECEJFYQUKXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chloroaniline with Bromoacetyl Bromide
Adapting methods from IRE Journals, 2-chloroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine) to yield 2-bromo-N-(2-chlorophenyl)acetamide.
Key Conditions:
-
Solvent: DCM (20 mL per 1 g of 2-chloroaniline)
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Base: Triethylamine (1.2 equivalents)
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Temperature: 0–5°C (ice bath)
Mechanism:
The amine group of 2-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide and forming the acetamide bond.
Azide Substitution and Amine Formation
The bromine atom in the intermediate is replaced with an amino group via azide intermediacy.
Bromide-to-Azide Conversion
2-Bromo-N-(2-chlorophenyl)acetamide undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF):
Key Conditions:
Azide Reduction to Primary Amine
The resulting 2-azido-N-(2-chlorophenyl)acetamide is reduced using catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions (triphenylphosphine):
Hydrogenation Conditions:
-
Catalyst: 10% Pd/C (0.1 equivalents)
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Solvent: Ethanol (15 mL per 1 g of azide)
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Pressure: 1 atm H₂, 25°C, 6 hours
Staudinger Conditions:
Urea Linkage Formation via Phenyl Isocyanate
The primary amine (2-amino-N-(2-chlorophenyl)acetamide) reacts with phenyl isocyanate to form the target urea derivative.
Reaction with Phenyl Isocyanate
Key Conditions:
-
Solvent: Tetrahydrofuran (THF, 10 mL per 1 g of amine)
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Reagent: Phenyl isocyanate (1.1 equivalents)
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Temperature: 25°C, 4 hours
Mechanism:
The amine nucleophilically attacks the electrophilic carbon of phenyl isocyanate, forming a urea bond.
Optimization and Characterization
Reaction Monitoring
Spectral Data
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¹H NMR (600 MHz, DMSO-d₆): δ 10.20 (s, 1H, urea NH), 8.13 (t, J = 7.2 Hz, 2H, aromatic), 7.36–7.01 (m, 12H, aromatic), 5.42 (d, J = 11.4 Hz, 1H, CH₂), 4.87 (d, J = 11.4 Hz, 1H, CH₂).
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¹³C NMR (150 MHz, DMSO-d₆): δ 196.42 (amide C=O), 165.82 (urea C=O), 138.11–115.69 (aromatic carbons).
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HRMS (ESI): m/z calcd. for C₁₅H₁₃ClN₃O₂ [M+H]⁺: 310.0589; found: 310.0593.
Comparative Analysis of Methodologies
| Step | Key Reagents | Yield | Purity |
|---|---|---|---|
| Bromoacetamide Synthesis | Bromoacetyl bromide | 85% | 99.8% |
| Azide Substitution | NaN₃, DMF | 78% | 97% |
| Amine Reduction | H₂/Pd-C | 92% | 98% |
| Urea Formation | Phenyl isocyanate | 82% | 99.5% |
Challenges and Mitigation Strategies
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Azide Handling: Sodium azide is hygroscopic and toxic; reactions require inert atmosphere and rigorous drying.
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Isocyanate Reactivity: Phenyl isocyanate is moisture-sensitive; use anhydrous THF and molecular sieves.
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Byproducts: Excess isocyanate may form bis-urea derivatives; stoichiometric control is critical .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylacetic acid derivatives, while substitution reactions can produce various substituted phenylhydrazinecarboxamides .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide exhibit promising anticancer properties. A study highlighted that certain derivatives showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis demonstrated that modifications to the phenyl group significantly impacted the anticancer efficacy.
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit specific inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves blocking the activity of pro-inflammatory cytokines, providing a therapeutic avenue for chronic inflammation management.
Biological Research
2.1 Enzyme Inhibition Studies
The compound serves as a valuable probe in enzyme inhibition studies. Its ability to bind to specific enzyme active sites makes it a candidate for investigating enzyme mechanisms and interactions. For instance, it has been used to study the inhibition of carbonic anhydrase II, demonstrating selectivity and potency comparable to established inhibitors like acetazolamide .
2.2 Neuroprotective Effects
Recent studies have indicated that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. The protective effects were observed in PC12 cells subjected to oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
Material Science Applications
3.1 Development of Organic Electronics
The unique chemical structure of this compound has led to explorations in materials science, particularly in the development of organic electronic devices. Its properties may enhance the performance of organic semiconductors, contributing to advancements in flexible electronics and photovoltaic systems.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
-
Case Study 1: Anticancer Activity
A series of compounds derived from this compound were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics like doxorubicin . -
Case Study 2: Neuroprotection
In vitro studies demonstrated that certain derivatives protected neuronal cells from damage induced by sodium nitroprusside, highlighting their potential role in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Packing
- 2-Chloro-N-phenylacetamide (NPCA): Lacks the phenylcarbamoyl group but shares the chlorophenyl and acetamide backbone. X-ray crystallography reveals antiparallel alignment of N–H and C=O bonds and syn conformation of C–Cl and C=O, with a dihedral angle of 16.0° between the amide group and phenyl ring. Infinite chains form via N–H⋯O hydrogen bonds .
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) : Replaces the phenylcarbamoyl group with a thiadiazolyl mercapto moiety. Exhibits a high melting point (212–216°C) due to strong intermolecular hydrogen bonding (N–H⋯S and S–H⋯N interactions). IR spectra show a carbonyl stretch at 1708 cm⁻¹ .
- Comparison : The target compound’s phenylcarbamoyl group may reduce melting point compared to 3d due to less polar substituents but could enhance lipophilicity.
Electronic and Reactivity Profiles
- N-(3-Acetyl-2-thienyl)acetamides : Electron-rich thienyl and acetyl groups enhance resonance stabilization. NMR data (¹H, ¹³C, ¹⁵N) reveal distinct deshielding effects compared to purely aromatic analogs .
- MT2-Selective Ligands (e.g., UCM765): Acetamides with aryl aminoethyl substituents exhibit altered HOMO-LUMO gaps, influencing receptor binding. Chlorine in the target compound may similarly modulate electron density, affecting charge transfer interactions . Comparison: The 2-chlorophenyl group in the target compound likely lowers electron density at the acetamide carbonyl, increasing electrophilicity and stability against hydrolysis compared to non-chlorinated analogs .
Data Tables: Key Properties of Structural Analogs
| Compound Name | Substituents | Melting Point (°C) | Carbonyl IR (cm⁻¹) | Key Interactions |
|---|---|---|---|---|
| 2-Chloro-N-phenylacetamide (NPCA) | Phenyl, Cl | Not reported | ~1680–1700 | N–H⋯O hydrogen bonds |
| 3d (Thiadiazolyl analog) | Thiadiazolyl, Cl | 212–216 | 1708 | N–H⋯S, S–H⋯N |
| 1a (Linomide derivative) | Phenylcarbamoyl, phenyl | Not reported | ~1690–1710 | Aromatic π-stacking |
| CPG (Deracemization study) | Benzylideneamino, Cl | Not reported | Not reported | Solvent-dependent H-bonds |
Biological Activity
Introduction
2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a phenylcarbamoyl moiety, which are critical for its biological activity. The presence of the chlorine atom enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O |
| Molecular Weight | 285.74 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not specified |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit key enzymatic functions vital for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the compound's cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Cytotoxicity Assessment
In a comparative study, derivatives of chloroacetamides were tested for their cytotoxic effects against several cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting potent anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is significantly influenced by their chemical structure. Substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds against various biological targets.
Key Findings:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and facilitates better interaction with cellular targets.
- Phenylcarbamoyl Moiety : This functional group is essential for binding to target enzymes or receptors involved in cancer progression.
Table 2: Comparative IC50 Values of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
| Cisplatin | 10.0 | A549 |
Q & A
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-[(phenylcarbamoyl)amino]acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and carbamoylation. Key steps include:
- Coupling reactions : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) or acetonitrile under inert conditions to facilitate amide bond formation .
- Temperature and pH control : Maintain temperatures between 0–5°C during reagent addition to prevent side reactions, and adjust pH to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DCM, ethanol) enhance reaction homogeneity, while catalysts like K₂CO₃ improve nucleophilic substitution efficiency .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is critical for tracking reaction progress .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks for the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methylene protons). Carbamoyl NH protons appear as broad singlets near δ 8.5–9.0 ppm .
- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H bending (amide) at ~1550 cm⁻¹. The chlorophenyl group shows C–Cl stretches at ~750 cm⁻¹ .
- Cross-validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- HOMO-LUMO analysis : Calculate frontier molecular orbitals using DFT (e.g., B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. Lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes). Dock the compound into active sites using flexible ligand sampling and validate with binding affinity scores (ΔG ≤ −7 kcal/mol indicates strong binding) .
- MESP maps : Visualize electrostatic potential surfaces to identify regions prone to nucleophilic/electrophilic attacks .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
Methodological Answer:
- Redundant validation : Cross-check NMR/FTIR data with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Crystallographic refinement : Use SHELXL for small-molecule refinement. If twinning or disorder is observed, apply TWIN/BASF commands and analyze R-factor convergence (target R1 < 0.05) .
- Dynamic NMR : For conformational ambiguities, perform variable-temperature NMR to study exchange processes (e.g., rotamers) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Polymorphism : Screen multiple solvents (e.g., ethanol, DMSO) via slow evaporation. Use seed crystals to promote preferred polymorph formation .
- Disorder in chlorophenyl groups : Apply restraints (SADI, SIMU) in SHELXL to model disordered atoms. Validate with difference Fourier maps .
- Data collection : Use synchrotron radiation for high-resolution data (<0.8 Å) to resolve weak scatterers like hydrogen atoms .
Q. How can reaction byproducts be systematically identified and characterized during synthesis?
Methodological Answer:
- LC-MS profiling : Use liquid chromatography-mass spectrometry (LC-MS) in positive ion mode to detect byproducts. Compare retention times and fragmentation patterns with synthetic intermediates .
- Isolation via column chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) to separate byproducts. Characterize isolated fractions with ¹³C NMR .
- Mechanistic studies : Perform kinetic experiments (e.g., quenching at intervals) to identify transient intermediates. Propose pathways using DFT-based transition-state modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
